molecular formula C19H16Cl2N2O2 B15109413 4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone

4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone

Cat. No.: B15109413
M. Wt: 375.2 g/mol
InChI Key: ILRVEHMUKSJDBP-UHFFFAOYSA-N
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Description

4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a dichlorophenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring and finally the attachment of the dichlorophenyl ketone group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others, creating new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives.

Scientific Research Applications

4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: These compounds share the benzoxazole ring and may have similar biological activities.

    Piperidine derivatives: These compounds contain the piperidine ring and can exhibit similar pharmacological properties.

    Dichlorophenyl ketone derivatives: These compounds have the dichlorophenyl ketone moiety and may be used in similar applications.

Uniqueness

4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C19H16Cl2N2O2/c20-13-5-6-14(15(21)11-13)19(24)23-9-7-12(8-10-23)18-22-16-3-1-2-4-17(16)25-18/h1-6,11-12H,7-10H2

InChI Key

ILRVEHMUKSJDBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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